叔丁基 2-乙基肼基甲酸酯

描述

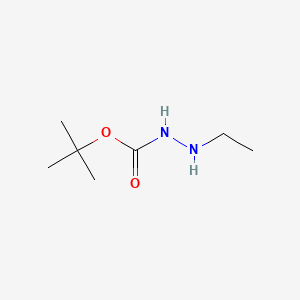

Tert-butyl 2-ethylhydrazinecarboxylate (CAS Number: 476362-41-1) is a chemical compound with the linear formula C7H16N2O2 . It falls under the category of hydrazine derivatives . This compound is characterized by its colorless to yellow appearance and is typically found in solid or semi-solid form .

Synthesis Analysis

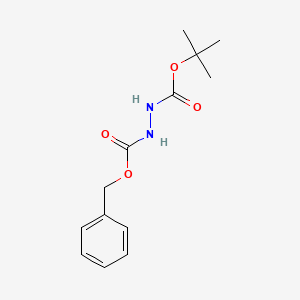

The synthesis of Tert-butyl 2-ethylhydrazinecarboxylate involves the reaction of tert-butyl isocyanate with ethylhydrazine . The resulting product is the target compound, which can be purified and isolated through appropriate techniques .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-ethylhydrazinecarboxylate consists of a tert-butyl group , an ethylamino group , and a carbamate functional group . The compound’s linear formula provides insights into its connectivity and arrangement of atoms .

Chemical Reactions Analysis

Tert-butyl 2-ethylhydrazinecarboxylate can participate in various chemical reactions, including hydrolysis , esterification , and oxidation . These reactions can lead to the formation of different derivatives or decomposition products .

Physical And Chemical Properties Analysis

科学研究应用

Organic Optoelectronic Materials

Field

Summary

Carbazole-based molecular units, which include compounds like tert-butyl 2-ethylhydrazinecarboxylate, are ubiquitous in organic optoelectronic materials . These compounds are used as molecular building blocks, oligomers, dendrimers, or polymers .

Methods

The study involved a detailed investigation of carbazole (Cz) and 3,6-di-tert-butylcarbazole (t-Bu-Cz) in organic solvents using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .

Results

The study provided important photophysical information for the interpretation of carbazole relaxation in more complex environments .

General Properties and Applications

Field

Summary

Tert-butyl 2-ethylhydrazinecarboxylate is a chemical compound with the molecular formula C7H16N2O2 . It is used in various chemical reactions due to its properties .

Methods

The compound is typically used in a laboratory setting, where it can be manipulated under controlled conditions to participate in various chemical reactions .

Results

The outcomes of these reactions can vary widely depending on the specific conditions and reactants used .

安全和危害

- Precautionary Statements : P210 (Keep away from heat/sparks/open flames/hot surfaces), P240 (Ground/bond container and receiving equipment), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P362 (Take off contaminated clothing and wash before reuse), P370+P378 (In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam for extinction), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations)

未来方向

属性

IUPAC Name |

tert-butyl N-(ethylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-5-8-9-6(10)11-7(2,3)4/h8H,5H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBGVIVRTPGQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458261 | |

| Record name | tert-butyl 2-ethylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-ethylhydrazinecarboxylate | |

CAS RN |

476362-41-1 | |

| Record name | tert-butyl 2-ethylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

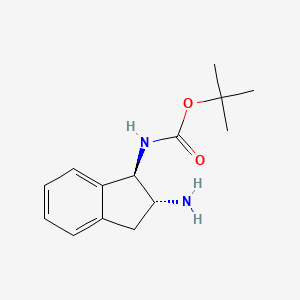

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

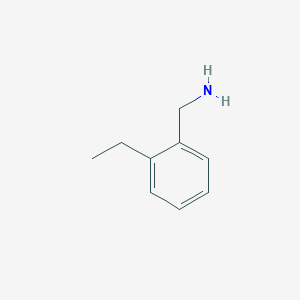

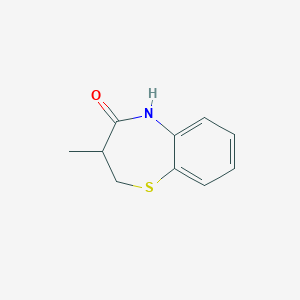

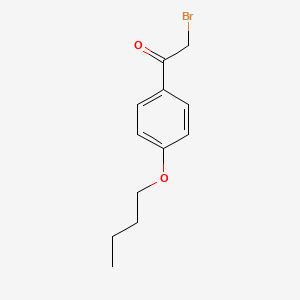

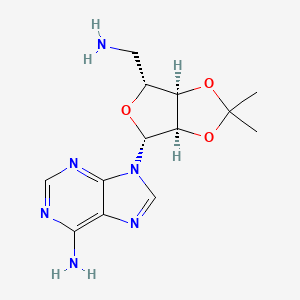

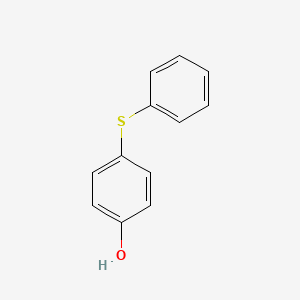

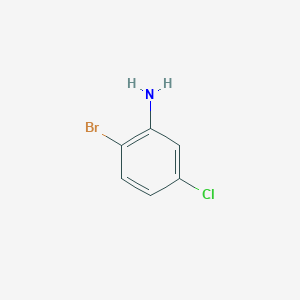

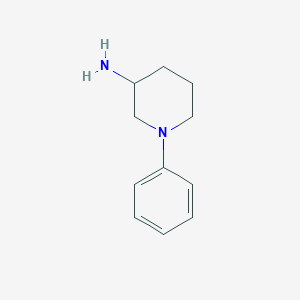

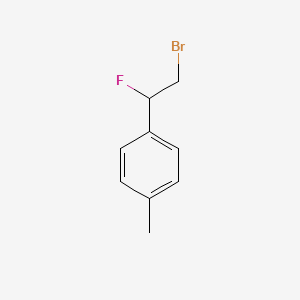

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。